molecular formula C18H21N3O3 B6321823 1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide CAS No. 895463-39-5

1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide

Cat. No. B6321823
CAS RN: 895463-39-5
M. Wt: 327.4 g/mol
InChI Key: GWEONCQBDWXBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide (DMPPS) is a type of semicarbazide (SEM) that is used for a variety of scientific research applications. It is an organic compound with a molecular formula of C17H21N3O2. DMPPS has been studied for its potential to act as an enzyme inhibitor, an antioxidant, and a free radical scavenger.

Scientific Research Applications

1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide has been studied for its potential to act as an enzyme inhibitor, an antioxidant, and a free radical scavenger. It has been used to study the effects of oxidative stress on cells and to investigate the mechanisms of action of various drugs. It has also been used to study the effects of free radicals on DNA and protein structures.

Mechanism of Action

1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide has been found to inhibit the activity of various enzymes, including xanthine oxidase, catalase, and superoxide dismutase. It has also been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The effects of 1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide on biochemical and physiological processes are not yet fully understood. However, it has been found to inhibit the activity of enzymes involved in oxidative processes, suggesting it may have an antioxidant effect. It has also been found to scavenge free radicals, which may reduce the risk of oxidative damage to cells.

Advantages and Limitations for Lab Experiments

The use of 1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide in lab experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it has a low toxicity profile. However, there are also some limitations. It is a relatively new compound, so there is limited data available on its effects, and it has not been extensively studied.

Future Directions

Future research on 1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide should focus on further elucidating its mechanism of action and its effects on biochemical and physiological processes. Additionally, more research is needed to determine the potential applications of 1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide in medical and pharmaceutical settings. Finally, further research should be conducted to investigate the potential toxicity of 1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide and to assess its safety for medical and pharmaceutical use.

Synthesis Methods

1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide can be synthesized using a two-step reaction process. The first step involves the reaction of 3,5-dimethylphenol with propanoyl chloride to produce 1-(2-(3,5-dimethylphenoxy)propanoyl)chloride. The second step involves the reaction of this product with 4-phenylsemicarbazide. This reaction produces 1-(2-(3,5-dimethylphenoxy)propanoyl)-4-phenylsemicarbazide.

properties

IUPAC Name

1-[2-(3,5-dimethylphenoxy)propanoylamino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-12-9-13(2)11-16(10-12)24-14(3)17(22)20-21-18(23)19-15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEONCQBDWXBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NNC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide

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